1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
Description
This compound is a pyrazole derivative featuring a phenyl group at position 1, a 4-(propylsulfanyl)phenyl substituent at position 3, and a carbaldehyde functional group at position 4.
Properties
IUPAC Name |
1-phenyl-3-(4-propylsulfanylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-2-12-23-18-10-8-15(9-11-18)19-16(14-22)13-21(20-19)17-6-4-3-5-7-17/h3-11,13-14H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAXZUBEUBPZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the Pyrazole Ring: : The initial step often involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds under reflux conditions.
Introduction of the Phenyl Groups: : Phenyl groups are usually introduced via palladium-catalyzed cross-coupling reactions.
Attachment of Propylsulfanyl Group: : The propylsulfanyl group can be introduced via nucleophilic substitution using appropriate alkyl halides.
Formylation: : The final step involves the formylation of the pyrazole ring, typically achieved using Vilsmeier-Haack reaction conditions.
Industrial Production Methods: Scalable industrial production methods leverage continuous flow chemistry to optimize reaction efficiency and yield. Parameters such as temperature, pressure, and flow rates are meticulously controlled.
Types of Reactions
Oxidation: : The aldehyde group undergoes oxidation reactions to form carboxylic acids under acidic or basic conditions.
Reduction: : Reduction of the aldehyde group can yield corresponding alcohols.
Substitution: : Aromatic substitution reactions can modify phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2 in acidic media.
Reduction: : LiAlH4, NaBH4 under mild conditions.
Substitution: : Halogens, sulfonyl chlorides with Lewis acids or bases.
Major Products
Oxidation forms carboxylic acids.
Reduction yields primary alcohols.
Substitution reactions introduce halogens, nitro groups, etc.
Scientific Research Applications
Chemistry: : This compound is used in the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Biology : It acts as a lead compound in the development of potential pharmaceuticals. Medicine : The compound exhibits biological activity, including anti-inflammatory and antimicrobial properties. Industry : Utilized in material science for developing new polymers and as a component in various industrial catalysts.
Mechanism of Action
Mechanism: : The aldehyde group interacts with various enzymes, inhibiting or modifying their activity. The pyrazole ring system is known to engage in π-π interactions and hydrogen bonding, stabilizing its binding to molecular targets. Molecular Targets and Pathways : It primarily targets proteins involved in inflammation and microbial growth, disrupting their normal function.
Similar Compounds
1-Phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
1-Phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
Uniqueness: : The propylsulfanyl group provides distinct steric and electronic properties, enhancing its reactivity and biological activity compared to its methyl and ethyl analogues.
List of Similar Compounds
1-Phenyl-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
1-Phenyl-3-[4-(ethylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
1-Phenyl-3-[4-(butylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
Biological Activity
1-Phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under acidic or basic conditions. The presence of the propylsulfanyl group enhances the compound's lipophilicity and may influence its biological interactions.
Key Chemical Properties:
- Molecular Formula: C17H18N2OS
- Molecular Weight: 302.40 g/mol
- Structure: Characterized by a pyrazole ring substituted with phenyl and propylsulfanyl groups.
Biological Activities
Research indicates that compounds in the pyrazole class exhibit a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. Specifically, this compound has shown promising results in several studies.
Anti-inflammatory Activity
Studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators. For instance, in an in vivo model of carrageenan-induced paw edema, it exhibited significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, indicating potential as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
Research into the anticancer properties of pyrazole derivatives suggests that this compound may induce apoptosis in cancer cells through activation of caspase pathways. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Inhibition of COX Enzymes: Reduces inflammatory mediator production.
- Disruption of Bacterial Cell Processes: Interferes with DNA replication and cell wall synthesis.
- Induction of Apoptosis: Activates intrinsic apoptotic pathways in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at Position 3
3-(4-(Propargyloxy)Phenyl) Derivatives
- Example : 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde .
- Key Differences : The propargyloxy group (–O–C≡CH) replaces the propylsulfanyl (–S–C3H7), introducing an alkyne moiety. This enhances reactivity in click chemistry applications (e.g., triazole synthesis via azide-alkyne cycloaddition) .
- Biological Activity : Derivatives exhibit moderate antimicrobial activity against E. coli and S. aureus (MIC: 16–32 µg/mL) .
3-(2-Thienyl) Derivatives
- Example : 1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde .
- Key Differences: A thiophene ring replaces the substituted phenyl group, altering electronic properties. The sulfur atom in thiophene contributes to π-conjugation, which is critical in flavanone synthesis via microwave-assisted cyclization .
- Applications: Used as intermediates in antimicrobial flavanones (MIC: 8–64 µg/mL against C. albicans and B. subtilis) .
3-(4-Fluorophenyl) Derivatives
Substituent Variations at Position 1
1-Benzoyl Derivatives
- Example : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde .
- Key Differences : A benzoyl group replaces the phenyl ring, increasing steric bulk and lipophilicity.
- Biological Activity : Exhibits antioxidant (IC50: 12–18 µM in DPPH assay) and anti-inflammatory activity (70–80% inhibition at 50 mg/kg) .
1-(p-Tolyl) Derivatives
Functional Group Modifications at Position 4
Spectral and Structural Insights
- IR Spectroscopy: Carbaldehydes exhibit C=O stretches at ~1675 cm⁻¹, with minor shifts depending on substituents (e.g., 1673 cm⁻¹ for furan derivatives) .
- Crystallography : N-substituted pyrazolines (e.g., fluorophenyl derivatives) confirm planar pyrazole rings and hydrogen-bonding patterns .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Pyrazole Core Formation : Use a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 4-position of the pyrazole ring.
Substituent Introduction : Couple the 3-position of the pyrazole with a 4-(propylsulfanyl)phenyl group via Suzuki-Miyaura cross-coupling, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and aryl boronic acid derivatives .
Functionalization : Optimize reaction conditions (e.g., temperature: 80–100°C, inert atmosphere) to preserve the sulfanyl group’s integrity.
Key Validation : Monitor intermediates using TLC and purify via column chromatography. Confirm final product purity via HPLC (>95%) .
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths/angles and confirm the planarity of the pyrazole ring. Compare with analogous structures (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde derivatives) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to identify proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) and substituent effects .
- Computational Analysis : Perform DFT calculations to map electron density distribution, particularly at the carbaldehyde and sulfanyl groups, to predict reactivity .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Standardization : Compare experimental conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in MIC determination protocols .
- Metabolic Stability Testing : Use liver microsomes or hepatocyte assays to assess whether observed in vitro activity translates in vivo. For instance, sulfanyl groups may undergo oxidation, altering bioavailability .
- Cross-Validation : Replicate studies using orthogonal methods (e.g., enzyme inhibition assays vs. cell viability assays) .
Advanced: What computational approaches predict the reactivity of the carbaldehyde group in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The carbaldehyde’s LUMO energy typically correlates with reactivity toward amines or hydrazines .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization strategies. For example, the aldehyde’s orientation may influence binding affinity in Schiff base formation .
Basic: What analytical techniques ensure purity and stability during storage?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to detect impurities.
- Spectroscopy : Track aldehyde oxidation via FT-IR (loss of C=O stretch at ~1700 cm⁻¹) .
- Storage Conditions : Store at –20°C under inert atmosphere to prevent sulfanyl group oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: How does the propylsulfanyl substituent influence structure-activity relationships (SAR)?
Methodological Answer:
- Electron-Donating Effects : The –S– group enhances electron density on the phenyl ring, potentially increasing π-π stacking with biological targets. Compare with methylsulfanyl or phenylsulfanyl analogs .
- Hydrophobicity : The propyl chain may improve membrane permeability. Test logP values (e.g., via shake-flask method) to correlate with cellular uptake .
- Metabolic Liability : Evaluate sulfanyl oxidation to sulfoxide/sulfone metabolites using LC-MS/MS, which could alter activity .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for Suzuki coupling efficiency.
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to improve sustainability without compromising yield .
- Process Monitoring : Use inline FT-IR to track aldehyde formation in real-time, minimizing side reactions .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
